molecular formula C11H17NO B2553062 (1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one CAS No. 1000304-34-6

(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one

Cat. No.: B2553062
CAS No.: 1000304-34-6
M. Wt: 179.263
InChI Key: DYJCUNKVHDGMKK-XGQMLPDNSA-N
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Description

(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Reactions Baeva et al. (2014) focused on synthesizing functionally substituted heteroanalogs of compounds with similar structures, highlighting the broad spectrum of useful properties these compounds possess. Their work emphasized the potential of these compounds as biologically active substances, providing insights into the diverse applications of these compounds in scientific research (Baeva et al., 2014).

Chiral Derivatives and Ligands Pažout et al. (2016) synthesized new chiral derivatives of Kemp’s acid, aiming to produce new ligands suitable for catalytic asymmetric reactions. Their study presents the synthesis and characterization of chiral imide-oxazoline derivatives, contributing to the understanding of chiral compounds and their applications in catalysis (Pažout et al., 2016).

Stereoselectivity in Synthesis Grošelj et al. (2005) explored the stereoselective synthesis of various derivatives, emphasizing the importance of stereoselectivity in the synthesis of compounds with specific configurations. Their work contributes to the understanding of stereochemistry in compound synthesis and its implications in research applications (Grošelj et al., 2005).

Conformational Studies Venkateswaramoorthi et al. (2012) studied the stereochemistry and conformation of a series of derivatives, using various analytical techniques. Their work provides insights into the conformational properties of these compounds, which is crucial in understanding their behavior in different environments (Venkateswaramoorthi et al., 2012).

Properties

IUPAC Name

(1R,2R,5S,6R,7R)-6,8,8-trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-5-6-4-7(11(6,2)3)9-8(5)10(13)12-9/h5-9H,4H2,1-3H3,(H,12,13)/t5-,6-,7+,8+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJCUNKVHDGMKK-XGQMLPDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)C3C1C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)[C@@H]3[C@H]1C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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